2-环己基甲酰基甲硫醚-1H-苯并咪唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

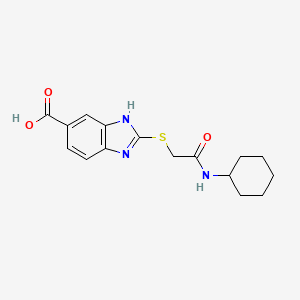

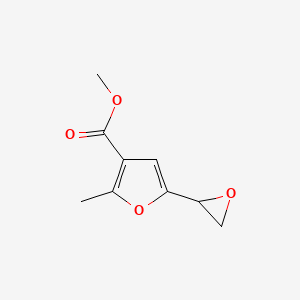

“2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid” is a chemical compound with the molecular formula C16H19N3O3S . It is a type of benzimidazole, which is a privileged and routinely used pharmacophore in the drug discovery process .

Synthesis Analysis

The synthesis of benzimidazoles can be achieved through a mild, acid-free, and one-pot methodology . This involves the conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . An extensive library of indole-carboxylic acids, alkyl carboxylic acids, and N-protected alpha-amino acids has been converted into the corresponding benzimidazoles in 80–99% yield .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazoles include the condensation-dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Another approach involves the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .科学研究应用

Anticancer Research

Benzimidazole derivatives have been extensively studied for their anticancer properties. They are structurally similar to nucleotides found in the human body, which allows them to interact with biopolymers and inhibit cancer cell growth. The presence of substituent groups like methyl at specific positions on the benzimidazole scaffold can significantly influence anticancer activity . Research has shown that certain benzimidazole compounds exhibit potent activity against lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .

Antimicrobial Applications

The structural analogy of benzimidazoles with nucleotides also lends them antimicrobial properties. They have been used as potent inhibitors of various enzymes, making them effective against a range of microbial pathogens. This includes antibacterial, antifungal, and antiviral applications .

Pharmacological Profile

Benzimidazoles possess a wide range of pharmacological properties. They have been explored as antidiabetic, analgesic, and antihistamine agents. Their increased stability, bioavailability, and significant biological activity make them valuable in the development of new therapeutic drugs .

Enzyme Inhibition

Due to their ability to mimic nucleotides, benzimidazole derivatives are potent enzyme inhibitors. They can be designed to target specific enzymes involved in disease pathways, making them useful tools in drug discovery and biochemical research .

Cardiovascular Research

Benzimidazole compounds have applications in cardiovascular disease research. They can act as inhibitors of enzymes like phosphodiesterases, which play a role in cardiovascular function, and have potential as therapeutic agents for treating heart conditions .

Neurological Studies

In neurology, benzimidazole derivatives are investigated for their potential to modulate neurotransmitter activity and protect against neurodegenerative diseases. Their ability to cross the blood-brain barrier makes them candidates for treating conditions like Alzheimer’s and Parkinson’s disease .

未来方向

Benzimidazoles have been extensively utilized during the process of drug development . The presence of heterocycles modulates physicochemical properties and the pKa profile of therapeutic leads . Additionally, nitrogen substitution enables a useful functional handle for further derivatization . Therefore, the future directions of “2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid” and similar compounds could involve further exploration of their potential in drug discovery and development .

属性

IUPAC Name |

2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c20-14(17-11-4-2-1-3-5-11)9-23-16-18-12-7-6-10(15(21)22)8-13(12)19-16/h6-8,11H,1-5,9H2,(H,17,20)(H,18,19)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKVQQVSTJYHCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-chlorobenzamide](/img/structure/B2783926.png)

![N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2783931.png)

![1-[2-(Diphenylmethoxy)ethyl]piperazine](/img/structure/B2783935.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2783940.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2783943.png)

![methyl 5-((4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2783946.png)

![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2783947.png)